Product packaging for GI 181771(Cat. No.:CAS No. 305366-98-7)

GI 181771

Cat. No.: B607635
CAS No.: 305366-98-7
M. Wt: 605.6 g/mol
InChI Key: CABBMMXFOOZVMS-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Identification as a Cholecystokinin-1 Receptor Agonist

GI 181771 has been identified and characterized as an agonist of the cholecystokinin (B1591339) 1 (CCK-1) receptor. medchemexpress.comadooq.comtargetmol.comzhanggroup.org Research indicates that this compound acts as a selective and full specific agonist for the CCK-1 receptor, demonstrating no agonist activity at the CCK-2 receptor subtype. advms.pl This selectivity makes it a valuable tool for researchers aiming to differentiate the functions mediated by the two main CCK receptor types.

Origin and Initial Development as a Research Compound

The compound this compound, also referred to in research literature under synonyms such as GI 181771X, GSKI 181771X, and SB18866, originated from research programs, notably those conducted by GlaxoSmithKline. medchemexpress.comnih.govphysiology.orgresearchgate.netnih.gov It was investigated in the context of potential therapeutic applications, including the treatment of obesity. medchemexpress.comnih.govresearchgate.net While its clinical development path is noted in some contexts, its significance in research lies in its utility as a pharmacological probe to study CCK-1 receptor-mediated effects in various biological systems and species. nih.govphysiology.org

Overview of Cholecystokinin Receptor Pharmacology in Research

Cholecystokinin (CCK) is a well-established regulatory peptide hormone and neurotransmitter found extensively in the gastrointestinal tract and the nervous system. nih.govresearchgate.net The biological actions of CCK are mediated through its interaction with two primary G protein-coupled receptor subtypes: the CCK-1 receptor (historically known as CCK-A, where 'A' stood for alimentary) and the CCK-2 receptor (previously termed CCK-B, with 'B' indicating brain). nih.govresearchgate.net7tmantibodies.com

These receptor subtypes exhibit differential ligand selectivity and tissue distribution. The CCK-1 receptor, predominantly located in the gastrointestinal system and certain areas of the central nervous system, shows high affinity specifically for sulfated forms of CCK. researchgate.net7tmantibodies.com In contrast, the CCK-2 receptor, found primarily in the central nervous system and also in parts of the gastrointestinal tract, does not significantly discriminate between sulfated or non-sulfated CCK and gastrin peptides. researchgate.net7tmantibodies.com

Research into CCK receptor pharmacology has revealed their involvement in a wide array of physiological processes. These include the regulation of gastrointestinal functions such as motility, pancreatic enzyme secretion, gastric emptying, and gastric acid secretion. nih.gov7tmantibodies.com In the nervous system, CCK receptors are implicated in processes like satiety, anxiety, nociception (pain perception), and aspects of learning and memory. nih.govresearchgate.net The development and utilization of selective ligands, such as CCK-1 receptor agonists like this compound, have been crucial research strategies to dissect the specific roles mediated by each receptor subtype and to further understand the complex biological landscape governed by the cholecystokinin system. nih.gov Agonist binding to CCK receptors typically triggers intracellular signaling cascades, often involving the activation of phospholipase C and subsequent increases in intracellular calcium concentrations through coupling with Gq proteins. 7tmantibodies.com

Research findings utilizing this compound have provided insights into CCK-1 receptor-mediated effects. Studies in healthy volunteers demonstrated that administration of GI 181771X delayed the gastric emptying of solid contents and increased fasting gastric volumes, indicating a role for CCK-1 mechanisms in altering fasting gastric function. advms.plphysiology.orgbioworld.com Furthermore, comparative studies across different species using GI 181771X have highlighted significant variations in biological responses. Research in mice and rats showed dose- and duration-dependent morphological changes in the pancreas, including necrotizing pancreatitis, alterations in acinar cells (hypertrophy/atrophy, zymogen degranulation, focal hyperplasia), and interstitial inflammation. nih.gov Notably, such pancreatic changes were not observed in studies with cynomolgus monkeys, even at higher systemic exposures to GI 181771X than those in rats, nor were abnormalities in pancreatic structure noted in a clinical trial. nih.gov These findings underscore the importance of considering species-specific differences in the pharmacological research of CCK-1 receptor agonists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H31N5O6 B607635 GI 181771 CAS No. 305366-98-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

305366-98-7

Molecular Formula

C34H31N5O6

Molecular Weight

605.6 g/mol

IUPAC Name

3-[[(3S)-2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid

InChI

InChI=1S/C34H31N5O6/c1-22(2)38(25-14-5-3-6-15-25)29(40)21-37-27-18-9-10-19-28(27)39(26-16-7-4-8-17-26)32(42)30(31(37)41)36-34(45)35-24-13-11-12-23(20-24)33(43)44/h3-20,22,30H,21H2,1-2H3,(H,43,44)(H2,35,36,45)/t30-/m0/s1

InChI Key

CABBMMXFOOZVMS-PMERELPUSA-N

Isomeric SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)[C@H](C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GI-181771X;  GI181771X;  GI 181771X;  GSKI 181771X; GSKI-181771X;  GSKI181771X.

Origin of Product

United States

Molecular and Cellular Pharmacology of Cholecystokinin 1 Receptor Agonism

Receptor Binding Kinetics and Selectivity

The interaction of GI 181771 with cholecystokinin (B1591339) receptors is characterized by its high affinity and selectivity for the CCK-1R subtype.

Affinity for Cholecystokinin-1 Receptors (CCK-1R/CCK-A)

Specificity Against Cholecystokinin-2 Receptors (CCK-2R/CCK-B)

A key characteristic of this compound is its selectivity for the CCK-1R over the cholecystokinin-2 receptor (CCK-2R), also known as the CCK-B receptor. The CCK-1R and CCK-2R share approximately 50% homology. nih.gov The CCK-1R has a low affinity for gastrin and non-sulfated CCK analogues, whereas the CCK-2R binds both gastrin and CCK with high and roughly equal affinity. nih.gov Compounds described as CCK-1R preferring agonists, such as this compound, are designed to exploit the structural differences between the two receptor subtypes to achieve selective binding. nih.gov

Downstream Signaling Pathways and Intracellular Mechanisms

Upon binding of this compound to the CCK-1R, a cascade of intracellular signaling events is initiated, primarily through the activation of heterotrimeric G proteins.

G Protein-Coupling and Signal Transduction Pathways

The CCK-1 receptor is known for its ability to couple to multiple G protein subtypes, leading to the activation of diverse signaling pathways. nih.govnih.gov The primary signaling cascade initiated by CCK-1R activation involves coupling to the Gq family of G proteins (Gαq, Gα11, Gα14). nih.gov This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C.

In addition to Gq, the CCK-1R can also couple to Gs and Gi proteins. nih.govnih.gov Coupling to Gs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, while coupling to Gi inhibits adenylyl cyclase, resulting in decreased cAMP. The specific G protein coupling profile can be influenced by the agonist, the cellular context, and the presence of allosteric modulators.

Modulation of Related Intracellular Pathways (e.g., mTORC1 activation)

Currently, there is no direct scientific evidence available that specifically details the modulation of the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway by this compound. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, nutrients, and cellular energy status. nih.gov While GPCRs can influence mTORC1 signaling through various mechanisms, including pathways involving PI3K/Akt and MAP-kinases which can be downstream of G-protein activation, a specific link between this compound-mediated CCK-1R activation and mTORC1 has not been established in the reviewed literature.

Agonist Activity and Functional Potency

As a CCK-1R agonist, this compound mimics the action of the endogenous ligand CCK, eliciting a biological response. The potency of an agonist is typically quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that produces 50% of the maximal response. wikipedia.org While this compound is characterized as a potent agonist, specific EC₅₀ values from functional assays are not consistently reported in publicly accessible scientific literature. The development of non-peptide agonists like this compound aimed to create compounds with high potency and efficacy at the CCK-1R. nih.gov

Full Agonist Characteristics in Receptor Activation

This compound acts as a full agonist at the cholecystokinin-1 receptor (CCK1R). Upon binding, it triggers a conformational change in the receptor, initiating downstream intracellular signaling cascades. The CCK1 receptor predominantly couples with Gq proteins, leading to the activation of phospholipase C-β. This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 stimulates the release of calcium from intracellular stores, a key signaling event.

At higher concentrations, CCK1R agonists can also induce the receptor to couple with Gs proteins. This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in cAMP levels activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets.

The agonist activity of this compound at the human and rat CCK1 receptors has been quantified in vitro by measuring the induction of calcium release in Chinese Hamster Ovary (CHO) cells expressing these receptors. The potency of this compound is reflected by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response.

Table 1: In Vitro Agonist Activity of this compound at CCK1 Receptors

Receptor Cell Line Assay EC50 (nM)
Human CCK1 CHO Calcium Release 283
Rat CCK1 CHO Calcium Release 63.8

Comparative Potency with Endogenous Ligands (e.g., Cholecystokinin-8) in Vitro

The endogenous ligand for the CCK1 receptor is cholecystokinin, with cholecystokinin-8 (CCK-8), a sulfated octapeptide, being a major biologically active form. In vitro studies have established the potency of CCK-8 in activating the CCK1 receptor, providing a benchmark for comparing synthetic agonists like this compound.

Table 2: Comparative In Vitro Potency of this compound and Cholecystokinin-8 (CCK-8) at the CCK1 Receptor

Compound Receptor Cell Line Assay Potency (EC50/pEC50)
This compound Human CCK1 CHO Calcium Release 283 nM
This compound Rat CCK1 CHO Calcium Release 63.8 nM
Cholecystokinin-8 (CCK-8) Human CCK1 HEK 293 Inositol Phosphate Accumulation pEC50: 7.55 (equivalent to ~28 nM) guidetopharmacology.org
Cholecystokinin-8 (CCK-8) Chicken CCK1 CHO Calcium Mobilization 5.41 nM nih.gov

Based on the available data, the endogenous ligand CCK-8 appears to exhibit a higher potency for the CCK1 receptor in vitro compared to the synthetic agonist this compound.

Preclinical Pharmacological Investigations

Gastrointestinal Systemic Effects in Animal Models

The gastrointestinal effects of GI 181771 are central to its mechanism of action. As a CCK1R agonist, it mimics the endogenous gut hormone cholecystokinin (B1591339) (CCK), which is known to play a crucial role in digestive processes.

Influence on Gastric Emptying Dynamics in Rodents

While specific preclinical data on the direct effects of this compound on gastric emptying in rodents is not extensively detailed in the available literature, the mechanism of action through CCK1R agonism strongly suggests an influence on gastric motility. CCK1R activation is well-established to delay gastric emptying. This physiological response is a key component of the "ileal brake" mechanism, which slows the transit of food from the stomach to the small intestine, allowing for more thorough digestion and absorption of nutrients. Studies on other CCK1R agonists have consistently demonstrated a delay in gastric emptying in rodents. Although direct quantitative data for this compound in preclinical rodent models is not available, a study in healthy human volunteers showed that a 1.5-mg oral solution of GI 181771X significantly delayed the emptying of solid food from the stomach nih.gov. This clinical finding supports the expected pharmacological effect of the compound on gastric emptying.

Effects on Pancreatic Secretion and Enzyme Release in Preclinical Models

The effects of GI 181771X on the pancreas have been investigated in mice, rats, and cynomolgus monkeys researchgate.net. As a CCK1R agonist, this compound stimulates pancreatic acinar cells, which are responsible for producing and secreting digestive enzymes.

In both mice and rats, administration of GI 181771X resulted in dose- and duration-dependent morphological changes in the pancreas. These changes included zymogen degranulation, which is the release of digestive enzyme precursors, and acinar cell hypertrophy. At higher doses and with repeated administration, more significant changes were observed in rodents, including necrotizing pancreatitis and interstitial inflammation researchgate.net.

In contrast to the findings in rodents, cynomolgus monkeys treated with GI 181771X for up to 52 weeks showed no significant pancreatic changes, even at high systemic exposures researchgate.net. This species-specific difference is a critical finding in the preclinical assessment of this compound. The differing responses are thought to be related to variations in the expression and sensitivity of CCK1 receptors in the pancreas across species.

Pancreatic Responses to GI 181771X in Preclinical Models researchgate.net

SpeciesObserved Effects
MiceZymogen degranulation, acinar cell hypertrophy, necrotizing pancreatitis, interstitial inflammation (dose and duration-dependent).
RatsZymogen degranulation, acinar cell hypertrophy, necrotizing pancreatitis, interstitial inflammation (dose and duration-dependent).
Cynomolgus MonkeysNo significant pancreatic changes observed.

Neurobiological and Satiety Mechanisms in Preclinical Models

The regulation of food intake is a complex process involving signals from the gastrointestinal tract to the brain. This compound, through its action on CCK1 receptors, is positioned to influence these neurobiological pathways.

Activation of Peripheral Vagal Afferent Pathways

A primary mechanism by which CCK and its agonists are understood to induce satiety is through the activation of peripheral vagal afferent pathways. These sensory nerves transmit information from the gut to the brainstem, specifically to the nucleus of the solitary tract. Cholecystokinin, released from the small intestine in response to food, binds to CCK1 receptors on these vagal afferent terminals nih.gov. This activation signals the brain about the presence of nutrients in the gut, contributing to the feeling of fullness and the termination of a meal. While direct preclinical studies detailing the activation of vagal afferents by this compound are not explicitly available, its nature as a selective CCK1R agonist strongly implies this mechanism of action. The anorectic effects of other peripheral satiety signals, such as secretin, have been shown to be mediated by vagal afferents nih.govplos.org.

Impact on Food Intake Regulation in Rodents

Summary of Preclinical Effects of this compound

Pharmacological EffectKey Findings in Animal Models
Gastric EmptyingExpected to delay gastric emptying based on CCK1R agonist mechanism.
Gastric Volume and MotilityLikely increases gastric volume and modulates motility, contributing to satiety.
Pancreatic SecretionStimulates pancreatic enzyme release; notable species differences in pancreatic response (rodents vs. monkeys).
Vagal Afferent ActivationPresumed to activate peripheral vagal afferents to signal satiety to the brain.
Food IntakeReduces meal size in rodents, but long-term effects on body weight are limited.

Role in Preclinical Models of Appetite Suppression Signaling

The compound this compound, a selective agonist for the cholecystokinin-A (CCK-A) receptor, has been a subject of preclinical investigation to determine its potential role in appetite suppression and weight management. Cholecystokinin (CCK) is a peptide hormone released in the gastrointestinal tract in response to food intake, and it is known to induce satiety and reduce meal size through the activation of CCK-A receptors. These receptors are located on vagal afferent nerves, which transmit signals from the gut to the brain, contributing to the feeling of fullness.

Preclinical studies involving this compound have been conducted in various animal models to elucidate its effects on food intake and the underlying signaling pathways. These studies are crucial for understanding the compound's pharmacological profile before any clinical application.

A significant preclinical study investigated the toxicological profile of GI 181771X in mice, rats, and monkeys, providing insights into its dose-dependent effects. While the primary focus of this study was on pancreatic safety, the dosing information is relevant to its pharmacological activity.

Table 1: Overview of Dosing in Preclinical Toxicity Studies with GI 181771X

Animal ModelDosing RegimenDuration
Mice and/or RatsAcute: up to 2,000 mg/kg (single dose)Single Administration
Mice and/or RatsRepeat-Dose: 0.25-250 mg/kg/day7 days to 26 weeks
Cynomolgus MonkeysRepeat-Dose: 1-500 mg/kg/dayUp to 52 weeks

This table summarizes the dosage ranges used in preclinical safety assessments of GI 181771X. While not directly measuring appetite suppression, these studies establish the dose levels at which the compound was pharmacologically active in these species.

The signaling cascade initiated by the binding of this compound to CCK-A receptors on vagal afferents is a key area of interest. This activation is thought to lead to the transmission of satiety signals to the nucleus of the solitary tract (NTS) in the brainstem. The NTS then integrates these signals and communicates with other brain regions, such as the hypothalamus, which are critical for the regulation of hunger and energy balance. This gut-brain signaling axis is a fundamental mechanism for controlling food intake.

It is important to note that while the preclinical data suggested a potential for appetite suppression, a subsequent clinical trial in overweight or obese patients did not demonstrate a significant effect on weight loss. nih.gov This highlights the complexities of translating findings from animal models to human outcomes.

Preclinical Toxicological and Comparative Pathology Insights

Species-Specific Pancreatic Responses to Cholecystokinin-1 Receptor Agonism

Evaluations of GI 181771 have highlighted distinct species-specific pancreatic responses, particularly between rodents and non-rodent primates, when exposed to cholecystokinin-1 receptor agonism. nih.govresearchgate.net

Morphological Changes in Rodent Pancreas

Acute and repeat-dose studies in rodents, including mice and rats, have demonstrated wide-ranging morphological changes in the pancreas following administration of this compound. nih.govresearchgate.netaopwiki.org These changes were found to be dependent on both the dose administered and the duration of exposure. nih.govaopwiki.org Observed alterations included necrotizing pancreatitis, acinar cell hypertrophy and atrophy, zymogen degranulation, focal acinar cell hyperplasia, and interstitial inflammation. nih.govresearchgate.netaopwiki.org For instance, studies in mice and/or rats involving doses ranging from 0.25 to 250 mg/kg/day for durations spanning from 7 days to 26 weeks revealed these dose- and duration-dependent pancreatic changes. nih.govaopwiki.org

Absence of Pancreatic Alterations in Non-Rodent Primates

In contrast to the findings in rodents, studies conducted in non-rodent primates, specifically cynomolgus monkeys, did not reveal similar pancreatic changes when administered this compound. nih.govresearchgate.netscience.gov Cynomolgus monkeys treated with this compound at doses up to 500 mg/kg/day for periods as long as 52 weeks showed no observed pancreatic alterations. nih.govresearchgate.net This was the case even with higher systemic exposure levels in monkeys compared to rats. nih.gov The absence of this compound treatment-associated abnormalities in pancreatic structure in cynomolgus monkeys suggests a significant interspecies difference in the pancreatic response to this CCK1 receptor agonist. nih.govscience.gov

Dose- and Duration-Dependent Pathological Effects in Animal Models

Preclinical studies with this compound in animal models, primarily rodents, have clearly demonstrated dose- and duration-dependent pathological effects on the pancreas. nih.govaopwiki.org The severity and type of morphological changes observed in the rodent pancreas, such as necrotizing pancreatitis, acinar cell hypertrophy/atrophy, zymogen degranulation, focal acinar cell hyperplasia, and interstitial inflammation, were directly related to the administered dose and the length of the study period. nih.govaopwiki.org Acute single doses of up to 2000 mg/kg in mice and repeat-dose studies in mice and/or rats (0.25-250 mg/kg/day for 7 days to 26 weeks) illustrated this dependency. nih.govaopwiki.org

Chemical Synthesis and Structure Activity Relationship Sar Research

Synthetic Methodologies for the 1,5-Benzodiazepine Scaffold

The 1,5-benzodiazepine core is a significant heterocyclic scaffold found in various biologically active compounds. nih.govijtsrd.com The synthesis of this scaffold has been a subject of considerable attention in medicinal and pharmaceutical chemistry. nih.gov

Exploration of Novel Synthetic Routes and Analog Preparation

Various methods exist for synthesizing 1,5-benzodiazepines, commonly involving the condensation of o-phenylenediamines with ketones or α,β-unsaturated carbonyl compounds, often in the presence of acidic catalysts. nih.govijtsrd.comresearchgate.net Novel synthetic routes continue to be explored to improve efficiency, yield, and selectivity, utilizing different catalysts and reaction conditions, including solvent-free methods and microwave irradiation. nih.govijtsrd.comresearchgate.net The preparation of analogs of compounds incorporating the 1,5-benzodiazepine scaffold, such as GI 181771X, involves modifying substituents on the core structure. For GI 181771X, studies have focused on modifying the N1-isopropyl group, which has been identified as an "agonist trigger". nih.govresearchgate.net

Radiochemical Synthesis for Imaging Applications (e.g., Carbon-11 Labeling)

Radiochemical synthesis, particularly with isotopes like Carbon-11 (¹¹C), is crucial for developing radiotracers used in Positron Emission Tomography (PET) imaging. unm.edunih.govmdpi.com ¹¹C is a frequently used radionuclide for labeling small molecules due to carbon's prevalence in biologically active compounds and its suitable half-life (20.4 minutes) for PET imaging. unm.edunih.govmdpi.com ¹¹C is typically produced via the ¹⁴N(p, α)¹¹C nuclear reaction using a cyclotron. unm.edunih.govnih.gov The primary ¹¹C species produced, [¹¹C]CO₂, can be converted into more reactive precursors like [¹¹C]methanol or [¹¹C]CH₃I for incorporation into target molecules. unm.edunih.govnih.gov While the general principles of ¹¹C radiochemistry are established, the specific radiochemical synthesis of ¹¹C-labeled GI 181771 for imaging applications would involve incorporating a ¹¹C atom into the molecule, likely through methylation or other carbon-incorporating reactions using ¹¹C-labeled precursors. Such synthesis requires specialized automated chemistry systems due to the short half-life of ¹¹C. unm.edunih.gov

Structure-Activity Relationship Studies of the Compound

SAR studies of GI 181771X have primarily focused on its interaction with the type 1 cholecystokinin (B1591339) receptor (CCK1R), where it acts as an agonist. nih.govresearchgate.netresearchgate.netnih.gov

Impact of Substituent Modifications on Receptor Affinity and Agonism

Modifications to the substituents on the 1,5-benzodiazepine core of GI 181771X have a significant impact on its receptor affinity and agonistic activity. Studies on analogs where the N1-isopropyl group was modified showed a substantial reduction in agonist activity. nih.govresearchgate.net This suggests the N1-isopropyl group plays a critical role as an "agonist trigger" for CCK1R activation. nih.govresearchgate.net Molecular modeling studies indicate that the N1- and N5-benzodiazepine substituents of GI 181771X are predicted to point into the core of the transmembrane bundle of the receptor. researchgate.net The N1 substituent, specifically the isopropyl group, is predicted to interact with hydrophobic residues near transmembrane helix 7 (TM7), including Tyr 7.43 and Leu 7.39. researchgate.net Leu 7.39 has been identified as critical for type 1 CCK receptor activation. researchgate.net The C4 carbonyl substituent is predicted to form a hydrogen bond with Asn 6.55. researchgate.net

Data on the impact of specific substituent modifications on binding affinity (Kᵢ) and functional potency (EC₅₀) for GI 181771X and its analogs at the CCK1R are central to understanding its SAR. While specific detailed tables for a wide range of GI 181771X analogs were not extensively found in the search results, one study mentions that functional EC₅₀ values were lower than Kᵢ values for binding, measured by competition for antagonist radioligands. researchgate.net This observation might suggest that receptor activation involves conformations distinct from those bound by antagonists. researchgate.net

Enantiomeric Specificity in Ligand-Receptor Interactions

Enantiomeric specificity in ligand-receptor interactions refers to the differential binding or activity of stereoisomers (enantiomers) at a receptor site. googleapis.comgithub.ionih.govbiorxiv.org Given that this compound has a defined stereochemistry at the C3 position ((3S)-isomer) uni.luzhanggroup.org, it is likely that its interaction with the chiral CCK1R exhibits enantiomeric specificity. While the provided search results specifically mention the (3S) configuration of this compound uni.luzhanggroup.org, detailed studies explicitly comparing the receptor interactions and activity of the (3S)-enantiomer versus the (3R)-enantiomer of this compound were not found within the scope of the search results. However, the principle of enantiomeric specificity is well-established in receptor pharmacology, where the three-dimensional arrangement of atoms in a chiral ligand dictates its fit and interaction with the specific binding site of a chiral receptor protein. github.ionih.govbiorxiv.orgopen.edu

Investigational Therapeutic Hypotheses in Preclinical Research

Role in Metabolic Regulation Research Models (e.g., Obesity Pathophysiology)

GI 181771 has been investigated for its potential role in metabolic regulation, with a significant focus on obesity pathophysiology. medchemexpress.commedchemexpress.com As a cholecystokinin (B1591339) 1 (CCK1) receptor agonist, its mechanism of action is related to the activity of cholecystokinin (CCK), a gastrointestinal peptide hormone involved in metabolic physiology and the maintenance of normal nutritional status. medchemexpress.commedchemexpress.comresearchgate.net CCK is known to stimulate CCK1 receptors, which can lead to reduced food intake and the induction of satiety after a meal. researchgate.netnih.gov

Preclinical studies with this compound (also referred to as GI181771X in some studies) have aimed to explore this pathway for the treatment of obesity. medchemexpress.commedchemexpress.comnih.govnih.gov Research in animal models, including mice and rats, has shown that this compound can induce dose- and duration-dependent morphological changes in the pancreas. These changes included necrotizing pancreatitis, acinar cell hypertrophy/atrophy, zymogen degranulation, focal acinar cell hyperplasia, and interstitial inflammation in these rodent species. nih.gov

However, it is crucial to note that interspecies variations in the response to CCK agonists have been observed. nih.gov In contrast to the findings in rodents, studies in cynomolgus monkeys administered this compound did not show similar pancreatic changes, even at higher systemic exposures than those in rats. nih.gov This highlights the importance of considering species-specific responses in preclinical research.

The rationale for investigating CCK1 receptor agonists like this compound in obesity stems from the role of CCK in appetite control and energy homeostasis. researchgate.net Targeting this pathway is hypothesized to influence food intake and potentially contribute to weight management. researchgate.net

Data from preclinical studies investigating the effects of this compound on pancreatic morphology in different species are summarized below:

SpeciesDose Range (mg/kg/day)DurationObserved Pancreatic Changes
Mice and/or Rats0.25 - 2507 days to 26 weeksNecrotizing pancreatitis, acinar cell hypertrophy/atrophy, zymogen degranulation, focal acinar cell hyperplasia, interstitial inflammation (dose and duration dependent) nih.gov
Cynomolgus Monkeys1 - 500Up to 52 weeksNo pancreatic changes observed nih.gov

Advanced Research Methodologies and Analytical Approaches

In Vitro Assay Development and High-Throughput Screening Applications

In vitro studies have been crucial in the initial characterization of GI 181771, allowing for detailed analysis of its receptor binding affinity and functional activity in controlled environments. These assays are often adaptable for high-throughput screening to evaluate compound libraries.

Radioligand binding assays are a standard technique used to quantify the affinity of a compound for a specific receptor. For this compound, these assays are employed to characterize its binding to the CCK1 receptor. This method typically involves incubating cell membranes or tissue preparations containing the receptor with a radiolabeled ligand that specifically binds to the receptor, in the presence or absence of varying concentrations of the test compound (this compound). The extent to which this compound competes with the radiolabeled ligand for binding sites provides information about its affinity (expressed as Ki or IC50 values) for the receptor medchemexpress.commedchemexpress.comgoogle.comgoogleapis.comepo.org. Studies have utilized radioligand binding assays with preparations from tissues known to express CCK-A (CCK1) receptors, such as guinea pig pancreas medchemexpress.commedchemexpress.com. These assays help confirm the selectivity of this compound for the CCK1 receptor over other related receptors, such as the CCK2 receptor medchemexpress.commedchemexpress.com.

Isolated organ and tissue bath studies are valuable for assessing the functional effects of compounds on specific tissues while maintaining their physiological structure and responsiveness. The guinea pig gallbladder is a relevant model for studying CCK1 receptor agonists like this compound because CCK1 receptors are abundant in gallbladder smooth muscle and mediate its contraction, a key physiological action of endogenous CCK medchemexpress.comgoogle.comgoogleapis.com. In these studies, isolated gallbladder tissue is suspended in an organ bath containing physiological buffer, and the contractile responses to this compound are measured. This allows for the determination of the compound's efficacy and potency in inducing gallbladder contraction, providing insights into its functional activity on native CCK1 receptors in a relevant tissue medchemexpress.comgoogle.comgoogleapis.com. Similar studies using strips of rabbit gallbladder have also been described google.com.

Cell-based functional assays are used to measure the downstream effects of receptor activation by a compound. For this compound, these assays assess its ability to activate the CCK1 receptor and initiate intracellular signaling cascades. These assays often utilize cells (such as CHO or L-cells, or other eukaryotic cells) that endogenously express or have been engineered to express the human CCK1 receptor google.comgoogleapis.com. Functional readouts can include measurements of calcium mobilization, reporter gene activation, or other signaling events coupled to the CCK1 receptor google.comgoogleapis.comhoelzel-biotech.comgoogle.comgoogleapis.commedchemexpress.com. These assays are critical for confirming that this compound acts as an agonist and for determining its potency (e.g., EC50) in triggering a functional response zhanggroup.orgmedchemexpress.com.

In Vivo Experimental Designs in Animal Models

In vivo studies in animal models are essential for evaluating the effects of this compound in a complex biological system, providing information on its pharmacodynamic and pharmacokinetic properties.

Pharmacodynamic (PD) studies in preclinical species assess the biological effects of this compound. Given its identification as a CCK1 agonist investigated for obesity, PD studies often focus on endpoints related to food intake, satiety, and gastrointestinal function researchgate.netresearchgate.netnih.gov. Animal models, such as rodents and monkeys, are used to evaluate how this compound affects parameters like meal size, gastric emptying, and body weight glpbio.comresearchgate.netnih.govnih.gov. These studies help to understand the in vivo efficacy of the compound and its impact on physiological processes mediated by the CCK1 receptor researchgate.netresearchgate.netnih.gov. For example, studies have investigated the effects of GI 181771X on gastric emptying in healthy volunteers nih.gov.

Pharmacokinetic (PK) studies in preclinical species characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are crucial for determining if the compound can reach its target site in sufficient concentrations and for how long it remains in the body. Evaluation of oral activity involves administering this compound orally and measuring its systemic exposure (e.g., plasma concentrations over time) to determine the extent of absorption zhanggroup.orggoogleapis.comresearchgate.net. Studies in various preclinical species, including mice, rats, and monkeys, have been conducted to assess the pharmacokinetics of GI 181771X glpbio.com. These studies provide data on parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the plasma concentration-time curve (AUC), which are indicative of systemic exposure and bioavailability nih.gov. The oral activity of this compound has been noted in the context of its development researchgate.netresearchgate.netaobious.com.

Comparative Pharmacological and Toxicological Animal Modeling

Comparative pharmacological and toxicological studies in animal models are fundamental to the research and development process for understanding the potential effects of a compound like this compound. Animal models serve as crucial tools for replicating physiological and pathological processes to investigate the mechanisms of toxicity and pharmacological action. biomedpharmajournal.orgmdpi.com Different animal species, such as rodents (mice, rats), rabbits, and non-human primates, are commonly employed in these studies, selected based on the research objectives and their biological similarities to humans or other target species. mdpi.commdpi.com

Research involving this compound has included comparative studies utilizing animal models. Specifically, investigations have been conducted in mice, rats, and monkeys to evaluate species-specific responses. medchemexpress.com These studies have focused on assessing pancreatic responses and their progression following administration of the compound. medchemexpress.com The use of multiple species in comparative studies allows researchers to identify potential differences in how the compound is handled by different biological systems and the resulting pharmacological or toxicological manifestations. mdpi.com Such comparative analyses are essential for characterizing the compound's profile across different organisms.

Animal models are also integral to toxicology studies, where various tests are conducted to determine potential adverse effects. biomedpharmajournal.orgivri.nic.intaylorfrancis.com While specific toxicological effects of this compound are outside the scope of this article, the application of animal modeling in this domain is a standard practice for compounds undergoing investigation. Comparative approaches in toxicology help to understand species sensitivity and extrapolate potential risks. mdpi.com

Advanced Imaging Techniques (e.g., Positron Emission Tomography for Tracer Development)

Advanced imaging techniques play a significant role in modern pharmacological research by providing non-invasive methods to visualize and quantify the behavior of compounds within living organisms. Positron Emission Tomography (PET) is a prominent example, often used in conjunction with radiolabeled tracers to study various biological processes, including the distribution of a compound, its binding to target receptors, and its metabolic fate. nih.govmdpi.commedrxiv.org

The development of PET tracers involves labeling a compound or a molecule that interacts with the target of interest with a positron-emitting radioisotope. nih.govresearchgate.net This allows researchers to track the tracer's movement and concentration in different tissues and organs over time using a PET scanner. medrxiv.org For a compound like this compound, which acts on the cholecystokinin (B1591339) 1 receptor, PET imaging could potentially be used to develop tracers that bind to this receptor, enabling the study of receptor availability, occupancy by the compound, or changes in receptor expression in various physiological or pathological states. researchgate.net

While specific details on the development of a dedicated PET tracer for this compound are not extensively detailed in publicly available research, the principles of PET tracer development are applicable to studying compounds and their targets in vivo. medrxiv.orgresearchgate.net Imaging techniques have been employed in studies related to this compound; for instance, a study in healthy volunteers used SPECT (Single-Photon Emission Computed Tomography) imaging to measure gastric emptying and volume, providing insights into the compound's effects on gastric function. physiology.orgbioworld.com This demonstrates the utility of imaging in assessing the physiological impact of this compound, even if not specifically through PET tracer development for the compound itself or its direct target binding. The application of such advanced imaging methodologies is crucial for gaining a comprehensive understanding of a compound's in vivo characteristics. medrxiv.org

Future Directions in Preclinical and Basic Science Research

Further Elucidation of Nuanced Receptor-Mediated Signaling Pathways

Future preclinical and basic science research on GI 181771 and related CCK-1R agonists should focus on a deeper understanding of the nuanced receptor-mediated signaling pathways. CCK receptors, as members of the G protein-coupled receptor (GPCR) family, primarily couple with the Gq family of proteins (Gq, G11, and G14), leading to the activation of phospholipase C-β, the release of diacylglycerol and intracellular calcium, and the activation of protein kinase C nih.gov. However, CCK-1R activation can stimulate multiple interacting signaling cascades, potentially involving G13, Gs, and arrestin pathways nih.gov.

Research is needed to fully characterize the downstream signaling events triggered by this compound binding to the CCK-1 receptor. This includes investigating the specific G protein subtypes activated and the subsequent cascade of intracellular events, such as the involvement of protein kinases (e.g., protein kinase D, protein kinase C, mitogen-activated protein kinases, Janus kinases) and other signaling molecules nih.gov. Understanding these pathways in detail could reveal opportunities for developing biased agonists that selectively activate pathways responsible for desired effects, such as satiety, while avoiding those that contribute to undesirable side effects nih.gov.

Furthermore, the allosteric binding site of this compound within the intramembranous helical bundle of the CCK-1R, distinct from the orthosteric CCK peptide binding site, warrants further investigation researchgate.netresearchgate.netnih.gov. This allosteric pocket has been shown to assume distinct conformations depending on whether an antagonist or agonist is bound nih.gov. Elucidating how this compound binding to this site precisely modulates receptor conformation and subsequently influences the recruitment of different signaling proteins and arrestins is crucial. Molecular modeling and experimental techniques utilizing chimeric receptor constructs and selective radioligands can provide insights into the molecular basis of agonist action at this allosteric site and help identify key residues involved in binding and activation researchgate.netresearchgate.netnih.gov.

Development of Novel Analogs with Enhanced Receptor Selectivity or Refined Pharmacological Profiles

The development of novel analogs of this compound with enhanced receptor selectivity or refined pharmacological profiles represents a significant future direction. While this compound is a selective CCK-1R agonist with no CCK-B receptor agonist activity, further refinement of its selectivity and exploration of biased agonism are potential avenues physiology.orgnih.gov.

Designing analogs that exhibit biased agonism could allow for the dissociation of desired therapeutic effects from off-target or adverse effects. For instance, developing agonists that preferentially activate signaling pathways linked to satiety without significantly stimulating pathways associated with pancreatic enzyme secretion or other potential side effects observed in preclinical studies (such as pancreatic changes in rodents) would be highly beneficial nih.govnih.gov.

Structure-activity relationship studies, building upon the benzodiazepine (B76468) scaffold of this compound, could identify modifications that alter the binding affinity and efficacy at the allosteric site, leading to improved pharmacological profiles researchgate.netresearchgate.net. The identification of an isopropyl group as a potential agonist trigger within such small molecules interacting with receptor residue Leu7.39 provides a starting point for rational drug design researchgate.net.

Furthermore, exploring novel chemical scaffolds that target the CCK-1 receptor allosteric site or even the orthosteric site with improved properties, such as increased potency, longer duration of action, or different signaling profiles, is essential. The challenges encountered with previous CCK agonists in clinical development highlight the need for compounds with refined pharmacological properties that translate effectively from preclinical models to humans d-nb.inforesearchgate.net. The development of positive allosteric modulators (PAMs) that enhance the action of endogenous CCK without intrinsic agonist activity could also be a promising strategy nih.gov.

Investigation of Inter-Species Variabilities in Cholecystokinin-1 Receptor Pharmacology and Physiology

A critical area for future research involves a thorough investigation of inter-species variabilities in CCK-1 receptor pharmacology and physiology. Studies with this compound and other CCK-1R agonists have revealed significant differences in responses across species, particularly concerning pancreatic effects nih.govresearchgate.netaopwiki.orgnih.gov.

In rodents (mice and rats), this compound administration has been associated with dose- and duration-dependent morphological changes in the pancreas, including necrotizing pancreatitis, acinar cell hypertrophy/atrophy, zymogen degranulation, focal acinar cell hyperplasia, and interstitial inflammation nih.govresearchgate.net. In contrast, such pancreatic changes were not observed in cynomolgus monkeys treated with this compound, even at higher systemic exposures than in rats nih.govresearchgate.net. Similarly, no abnormalities in pancreatic structure were noted in clinical trials with obese human patients nih.govresearchgate.net.

These inter-species differences are likely related to variations in CCK-1 receptor expression patterns and downstream signaling in the pancreas aopwiki.orgnih.gov. In rats, CCK-1 receptors are expressed on pancreatic acinar cells and vagal afferent nerves, while in humans and non-human primates, CCK-1 receptor expression is low in pancreatic acinar cells and primarily found on vagal afferent nerves aopwiki.orgnih.gov. Acinar cells in humans express CCK-2 receptors, which are not involved in exocrine secretion aopwiki.org.

Future research should aim to:

Systematically characterize CCK-1 receptor expression levels and localization in relevant tissues across different species, including various preclinical models and humans.

Compare the signaling pathways activated by this compound and endogenous CCK in primary cells or tissues from different species to understand the molecular basis for the observed variations in response.

Investigate the functional consequences of differential CCK-1 receptor expression and signaling in mediating physiological responses, such as pancreatic secretion, gastric motility, and satiety, across species.

Develop and utilize in vitro systems, such as organoids or co-culture systems, derived from different species to model species-specific responses to CCK-1R agonists.

Understanding these inter-species differences is crucial for the translation of preclinical findings to human clinical outcomes and for selecting appropriate animal models for evaluating the safety and efficacy of novel CCK-1R targeted therapies nih.govtoxpath.org.

Here is a table summarizing some observed species differences related to CCK-1 receptor activation:

SpeciesPancreatic Acinar Cell CCK-1R ExpressionPancreatic Response to CCK-1R Agonists (e.g., this compound)
MiceHighPancreatic changes (pancreatitis, hyperplasia, etc.)
RatsHighPancreatic changes (pancreatitis, hyperplasia, etc.)
DogsMediumProne to pancreatitis
Pigs (Minipigs)LowLow risk of pancreatitis
Cynomolgus MonkeysLowNo pancreatic changes observed
HumansLowNo pancreatic changes observed

*Based on information from search results nih.govresearchgate.netaopwiki.orgnih.gov.

Q & A

Q. What is the role of GI 181771 in autoimmune disease mechanisms, particularly systemic sclerosis (SSc)?

this compound has been implicated as a genetic risk factor for autoantibody production in autoimmune diseases like SSc. Cohort studies involving 1,034 SSc cases and 1,472 controls identified associations between this compound variants and anticentromere autoantibodies (ACA), which correlate with clinical phenotypes such as pulmonary arterial hypertension . Methodologically, genome-wide association studies (GWAS) and conditional logistic regression were employed to identify causal SNPs (e.g., rs1131665) and validate their functional impact on disease subphenotypes .

Q. What methodologies are recommended for studying genetic associations of this compound with clinical outcomes?

Key approaches include:

  • GWAS to identify susceptibility loci and allele frequency differences between cohorts (e.g., US and Spanish SSc cohorts) .
  • Allelic mixture analysis to prioritize causal variants.
  • Subgroup stratification by autoantibody status (e.g., ACA-positive vs. ACA-negative patients) to address confounding effects . Statistical power calculations (e.g., using Power Calculator for Genetic Studies 2006) ensure adequate sample sizes to detect odds ratios ≥1.3 .

Q. How should researchers collect and validate data on this compound in experimental studies?

  • Use primary data from clinical registries (e.g., Scleroderma DNA Registry) or controlled cohorts with standardized phenotyping .
  • Validate findings via replication in independent cohorts and functional assays (e.g., luciferase reporter gene assays to confirm SNP effects on gene expression) .
  • Adhere to guidelines for reporting genetic data, including Hardy-Weinberg equilibrium checks and correction for multiple testing .

Advanced Research Questions

Q. How can contradictory findings about this compound’s association with disease phenotypes be resolved?

Contradictions often arise from cohort heterogeneity (e.g., ACA status) or insufficient statistical power. To address this:

  • Conduct sensitivity analyses excluding confounding subgroups (e.g., ACA-positive individuals) .
  • Apply Bayesian fine-mapping to refine causal variant identification.
  • Use meta-analyses to harmonize data across studies and improve generalizability . Example: Initial associations between this compound and SSc lost significance after excluding ACA-positive patients, highlighting the need for stratified analyses .

Q. What experimental designs are optimal for validating this compound’s functional role in autoimmune pathways?

  • Mechanistic studies : Use CRISPR/Cas9-edited cell lines to assess this compound’s regulatory effects on interferon (IFN)-mediated pathways, which are critical in autoimmune pathogenesis .
  • Animal models : Test this compound variants in murine models of SSc (e.g., bleomycin-induced fibrosis) to evaluate in vivo relevance .
  • Multi-omics integration : Combine GWAS data with epigenomic (e.g., chromatin accessibility) and transcriptomic profiles to identify downstream targets .

Q. How should researchers handle data limitations when studying rare this compound variants?

  • Imputation techniques : Use reference panels (e.g., 1000 Genomes Project) to infer ungenotyped variants in underpowered cohorts .
  • Phenotype harmonization : Apply common data elements (CDEs) to standardize clinical measurements across studies .
  • Collaborative consortia : Pool data from international registries (e.g., GENISOS cohort) to achieve adequate sample sizes .

Q. What statistical frameworks are suitable for analyzing this compound’s interaction with environmental factors?

  • Gene-environment interaction (GxE) models : Use multiplicative or additive interaction terms in regression analyses to quantify synergistic effects .
  • Machine learning : Apply random forest or LASSO regression to identify predictive interactions in high-dimensional datasets .
  • Pathway analysis : Tools like DAVID or STRING can link this compound to enriched biological pathways (e.g., IFN signaling) .

Methodological and Ethical Considerations

Q. How to ensure reproducibility in this compound studies?

  • Provide detailed experimental protocols (e.g., primer sequences for genotyping, cell culture conditions) in supplementary materials .
  • Share raw data via repositories like dbGaP or GEO, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Use rigorous negative controls (e.g., non-risk SNPs) to validate assay specificity .

Q. What ethical guidelines apply to human studies involving this compound?

  • Obtain informed consent for genetic data sharing, especially for rare variants with re-identification risks .
  • Disclose potential conflicts of interest (e.g., pharmaceutical funding) in publications .
  • Follow IRB protocols for secondary data use from biobanks or registries .

Data Interpretation and Reporting

Q. How to contextualize this compound findings within broader autoimmune research?

  • Compare this compound’s effect sizes to established loci (e.g., STAT4, IRF5) using forest plots or Manhattan plots .
  • Discuss clinical relevance by calculating population-attributable risk (PAR) for SSc subphenotypes .
  • Reference reporting standards like STREGA for genetic association studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GI 181771
Reactant of Route 2
Reactant of Route 2
GI 181771

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.